molecular formula C14H16N2O5 B15304832 2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid

2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B15304832
M. Wt: 292.29 g/mol
InChI Key: LXPPXUJXWMNKKI-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid is a complex organic compound that features a furo[2,3-b]pyridine core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material. For example, oxidation of alcohol groups yields carboxylic acids, while reduction of nitro groups yields amines.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further chemical reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(19)16-7-10-5-8-4-9(12(17)18)6-15-11(8)20-10/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

LXPPXUJXWMNKKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2O1)C(=O)O

Origin of Product

United States

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